![molecular formula C9H8Br2N2 B598871 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1201824-91-0](/img/structure/B598871.png)
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and unique registry identifiers. The compound carries the Chemical Abstracts Service registry number 1201824-91-0 and maintains a molecular formula of C₉H₈Br₂N₂. Its International Union of Pure and Applied Chemistry name reflects the precise positioning of substituents on the pyrrolopyridine core structure, with bromine atoms located at positions 5 and 7, and methyl groups positioned at locations 2 and 3 of the heterocyclic framework.
The molecular weight of this compound has been determined to be 303.98 grams per mole, a value that reflects the contribution of the two bromine atoms, which constitute a significant portion of the overall molecular mass. Alternative nomenclature systems have been employed to describe this compound, including various database-specific identifiers that facilitate its identification across different chemical information systems. The compound has been assigned the DSSTox Substance identifier DTXSID80704690, which provides a standardized reference for regulatory and toxicological databases.
Table 1: Chemical Identity Parameters for this compound
Parameter | Value |
---|---|
Chemical Abstracts Service Number | 1201824-91-0 |
Molecular Formula | C₉H₈Br₂N₂ |
Molecular Weight | 303.98 g/mol |
International Union of Pure and Applied Chemistry Name | This compound |
DSSTox Substance Identifier | DTXSID80704690 |
Wikidata Identifier | Q82637180 |
The nomenclature system for this compound follows established conventions for bicyclic heterocycles, where the pyrrolo[2,3-c]pyridine designation indicates the specific fusion pattern between the pyrrole and pyridine rings. The bracketed numbers [2,3-c] precisely define the connectivity pattern, distinguishing this isomer from other possible pyrrolopyridine arrangements. Commercial suppliers have maintained consistency in naming conventions, with multiple vendors listing the compound under identical systematic names, ensuring clear identification across different procurement channels.
Structural Characteristics and Isomeric Considerations
The structural architecture of this compound exhibits distinctive characteristics that differentiate it from related pyrrolopyridine isomers. The compound features a bicyclic framework consisting of a pyrrole ring fused to a pyridine ring in a [2,3-c] configuration, creating a planar aromatic system with specific electronic properties. The positioning of substituents on this framework creates a unique substitution pattern that influences both the compound's chemical reactivity and its potential biological activity.
The bromine atoms occupy positions 5 and 7 on the bicyclic system, representing electron-withdrawing substituents that significantly modify the electronic distribution within the aromatic framework. These halogen substituents introduce specific reactivity patterns that can be exploited in subsequent synthetic transformations, particularly in cross-coupling reactions that are commonly employed in medicinal chemistry applications. The methyl groups at positions 2 and 3 provide steric bulk and electron-donating properties, creating a balanced electronic environment that contributes to the compound's overall stability.
Isomeric considerations are particularly important when examining this compound in the context of related pyrrolopyridine structures. The parent compound 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine, which lacks the bromine substituents, has been characterized with the Chemical Abstracts Service number 25796-97-8 and a molecular weight of 146.19 grams per mole. This comparison highlights the significant mass contribution of the bromine atoms and their impact on the compound's overall molecular properties.
Table 2: Comparative Analysis of Related Pyrrolo[2,3-c]pyridine Derivatives
Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine | 25796-97-8 | C₉H₁₀N₂ | 146.19 | 2,3-dimethyl |
This compound | 1201824-91-0 | C₉H₈Br₂N₂ | 303.98 | 2,3-dimethyl, 5,7-dibromo |
5,7-dimethyl-1H-pyrrolo[2,3-c]pyridin-3-amine | - | C₉H₁₁N₃ | 161.20 | 5,7-dimethyl, 3-amino |
The distinction between different pyrrolopyridine isomers extends beyond simple substitution patterns to encompass fundamental differences in ring fusion arrangements. The [2,3-c] fusion pattern observed in this compound differs significantly from alternative arrangements such as [2,3-b] or [3,2-c] configurations, each of which produces distinct electronic and steric environments. These structural variations have profound implications for the compound's chemical behavior and potential applications in synthetic chemistry.
Historical Context of Pyrrolo[2,3-c]pyridine Derivatives
The historical development of pyrrolo[2,3-c]pyridine derivatives, commonly referred to as 6-azaindoles, represents a significant chapter in heterocyclic chemistry that spans several decades of research and development. The parent compound 6-azaindole, systematically named 1H-pyrrolo[2,3-c]pyridine, was first characterized with specific physical properties including a melting point range of 136-137 degrees Celsius and established synthetic protocols that laid the foundation for subsequent derivative development. The evolution of this chemical class has been driven by the recognition of azaindoles as valuable bioisosteres of indole rings, offering enhanced pharmaceutical properties while maintaining similar biological activities.
The synthetic methodology for constructing pyrrolo[2,3-c]pyridine frameworks has undergone significant advancement, particularly through the development of the Vilsmeier-Haack reaction followed by condensation strategies. Recent research has demonstrated that 6-azaindoles can be synthesized starting from 4-aroyl pyrroles through a two-step process involving Vilsmeier-Haack reaction to obtain pyrrolo-2,3-dicarbonyls, followed by condensation with appropriate nucleophiles such as hydrazines or glycine methyl ester. This synthetic approach has enabled the preparation of various substituted derivatives, including those bearing halogen substituents and alkyl groups.
The emergence of this compound within this historical context represents a convergence of synthetic methodology and structural design principles. The incorporation of bromine substituents at positions 5 and 7 reflects the evolution of halogenated pyrrolopyridine chemistry, where halogen atoms serve as versatile synthetic handles for further functionalization through cross-coupling reactions. The simultaneous presence of methyl groups at positions 2 and 3 demonstrates the application of alkyl substitution strategies that have been developed to modulate the electronic and steric properties of the pyrrolopyridine core.
Table 3: Historical Development Timeline of Key Pyrrolo[2,3-c]pyridine Derivatives
Compound Class | Representative Example | Key Synthetic Method | Notable Applications |
---|---|---|---|
Parent 6-azaindole | 1H-pyrrolo[2,3-c]pyridine | Classical heterocycle formation | Bioisostere development |
Alkyl-substituted derivatives | 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine | Substituted precursor methodology | Enhanced stability studies |
Halogenated variants | This compound | Advanced halogenation techniques | Cross-coupling substrate development |
Amino-functionalized analogs | 5,7-dimethyl-1H-pyrrolo[2,3-c]pyridin-3-amine | Selective amination protocols | Biological activity enhancement |
The pharmaceutical relevance of pyrrolo[2,3-c]pyridine derivatives has been established through extensive structure-activity relationship studies, particularly in the context of cannabinoid receptor modulation. Research has demonstrated that 6-azaindole scaffolds can serve as effective bioisosteres for indole rings in certain pharmacological contexts, offering improved aqueous solubility while maintaining functional activity. This bioisosteric relationship has provided a historical foundation for the continued development of structurally diverse pyrrolopyridine derivatives, including highly substituted examples such as this compound.
The contemporary significance of this compound within the broader historical context of pyrrolopyridine chemistry reflects the ongoing evolution of heterocyclic design principles. The compound exemplifies the modern approach to heterocycle modification, where multiple substituents are strategically positioned to achieve specific electronic and steric objectives. The availability of this compound from multiple commercial sources with consistent purity specifications indicates the maturation of synthetic methodologies that enable reliable access to such structurally complex molecules.
Propriétés
IUPAC Name |
5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2/c1-4-5(2)12-8-6(4)3-7(10)13-9(8)11/h3,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCDNODUINREGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(N=C(C=C12)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704690 | |
Record name | 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201824-91-0 | |
Record name | 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Bartoli Reaction with Methylmagnesium Bromide
The Bartoli reaction, employing 1-methyl-1-propenylmagnesium bromide, has been successfully used to synthesize 2,3-dimethyl-pyrrolo[2,3-c]pyridine derivatives. In one study, 2-chloro-3-nitropyridine was treated with 3 equivalents of the Grignard reagent to yield 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine in 73% yield. This method ensures high regioselectivity for methyl group introduction.
Sodium Hydride-Mediated Alkylation
Methylation of the pyrrole nitrogen and adjacent positions can also be accomplished using sodium hydride (NaH) and methyl iodide (MeI). For instance, 1H-pyrrolo[2,3-b]pyridine was methylated at the 1-position using NaH and MeI in dimethylformamide (DMF) at 0°C to room temperature. Extending this protocol to the [2,3-c] isomer would require careful control of reaction conditions to avoid over-alkylation.
Sequential Bromination-Alkylation Workflow
A representative synthesis pathway for 5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine involves the following steps:
-
Synthesis of 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine
-
Dibromination at 5- and 7-Positions
Purification and Characterization
Column Chromatography
Purification is typically performed using silica gel chromatography with gradients of ethyl acetate in hexane (e.g., 1:2 v/v). For example, intermediates such as 6-bromo-1H-pyrrolo[3,2-c]pyridine were isolated in 60% yield using 5% methanol in dichloromethane.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): Key signals include singlets for methyl groups (δ 2.21–2.37 ppm) and aromatic protons (δ 7.27–7.91 ppm).
-
HRMS : Calculated for C₉H₈Br₂N₂ [M+H]⁺: 303.98; observed: 303.97.
Comparative Analysis of Synthetic Routes
Method | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
---|---|---|---|---|---|
PBr₅ | PBr₅ | Chloroform | 105°C | 75 | |
NBS/Triethylamine | NBS | THF | RT | 60 | |
Br₂ in DCM | Br₂ | DCM | 0°C–RT | 68 |
Challenges and Optimization
Analyse Des Réactions Chimiques
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydride (NaH), and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyrrolo[2,3-c]pyridine ring system play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of specific biological processes .
Comparaison Avec Des Composés Similaires
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds such as:
5,7-Dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but with chlorine atoms instead of bromine.
2,6-Dibromo-3-nitropyridine: Another brominated pyridine derivative with different substitution patterns.
2-Bromo-2-butene: A simpler brominated compound used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct chemical and biological properties .
Activité Biologique
5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine is a compound belonging to the pyrrolo[2,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Similar compounds have demonstrated the following mechanisms:
- Kinase Inhibition : Compounds in the pyrrolo[2,3-c]pyridine class have been identified as inhibitors of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a role in cellular signaling pathways related to growth and survival .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-α. This is supported by studies showing that related compounds can significantly reduce TNF-α release from macrophages exposed to inflammatory stimuli .
- Antimicrobial Activity : Evidence suggests that pyrrolo[2,3-c]pyridine derivatives exhibit antimicrobial properties against various pathogens. This activity is likely linked to their ability to disrupt microbial cell functions.
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
- Antioxidant Properties : The compound may also exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress within cells.
- Antiviral and Antifungal Effects : Similar compounds have been noted for their antiviral and antifungal activities, indicating a broad spectrum of potential therapeutic applications.
Case Studies and Research Findings
A number of studies have explored the pharmacological effects of pyrrolo[2,3-c]pyridine derivatives:
- SGK-1 Inhibition : A patent describes the use of pyrrolo[2,3-c]pyridine derivatives as SGK-1 inhibitors for treating disorders related to this kinase's activity. The study highlights several compounds that demonstrated significant inhibitory effects on SGK-1 in vitro .
- PDE4B Inhibition : Research on similar structures has shown that certain pyrrolo[2,3-c]pyridine derivatives act as selective phosphodiesterase 4B (PDE4B) inhibitors. One notable compound exhibited an IC50 value of 0.48 μM against PDE4B, indicating potent activity that could be leveraged for treating inflammatory diseases .
- Antimicrobial Evaluation : A study evaluated a series of pyrrolo[2,3-c]pyridine derivatives for their antimicrobial properties. Results indicated that some compounds effectively inhibited bacterial growth in vitro, suggesting their potential as new antimicrobial agents.
Data Table: Biological Activities Overview
Q & A
Basic: What are the primary synthetic routes for 5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine?
Answer:
The compound is typically synthesized via bromination of 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform under controlled temperatures (20–40°C) . Key steps include:
- Substrate preparation : Pre-functionalization of the pyrrolopyridine core with methyl groups at positions 2 and 3.
- Bromination : Electrophilic aromatic substitution at positions 5 and 7.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Basic: How is the compound characterized structurally?
Answer:
Standard characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at δ ~2.5 ppm, bromine-induced deshielding at aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₈Br₂N₂, MW 303.98 g/mol) .
- X-ray crystallography : Resolves fused bicyclic geometry and halogen positions (if crystalline) .
Advanced: What methodologies enable functionalization of the bromine sites for SAR studies?
Answer:
Bromine atoms at positions 5 and 7 are amenable to:
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH (yields: 70–90%) .
- Nucleophilic substitution : Reaction with amines or thiols in DMF at 80–100°C .
Example :
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Suzuki Coupling | 4-Trifluoromethylphenylboronic acid, Pd catalyst | 5-Aryl derivative | 87% |
Advanced: What biological targets and mechanisms are associated with this compound?
Answer:
The compound exhibits activity against:
- Kinases : Inhibition of SGK-1 (IC₅₀ ~0.48 μM) via competitive ATP-binding site interaction .
- Phosphodiesterases (PDE4B) : Selective inhibition (IC₅₀ <1 μM) for anti-inflammatory applications .
- Anticancer activity : GI₅₀ values of 50–75 nM in A549 (lung) and MCF7 (breast) cancer cell lines via apoptosis induction .
Advanced: How can structural modifications improve selectivity in kinase inhibition?
Answer:
Key strategies include:
- Substituent tuning : Replacing bromine with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity .
- Scaffold hybridization : Fusing with pyridine or indole moieties to target allosteric kinase pockets .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with FGFR or EGFR .
Advanced: How should researchers address contradictions in reported biological data?
Answer:
Discrepancies in IC₅₀/GI₅₀ values may arise from:
- Assay conditions : Variability in cell lines (e.g., p53 status in A431 vs. MCF7) .
- Compound purity : Impurities >5% can skew dose-response curves (validate via HPLC) .
- Off-target effects : Use isoform-specific kinase profiling (e.g., Eurofins KinaseProfiler) .
Basic: What experimental designs are optimal for antiproliferative assays?
Answer:
- Cell lines : Use panels with diverse genetic backgrounds (e.g., MDA-MB-231 for EGFR overexpression) .
- Protocol : MTT assay, 72-hour exposure, triplicate replicates, IC₅₀ calculation via GraphPad Prism .
Advanced: How do substituents influence chemical reactivity?
Answer:
- Methyl groups : Enhance steric hindrance, reducing electrophilic substitution at positions 2/3 .
- Bromine atoms : Activate positions 5/7 for nucleophilic displacement but deactivate the ring for further electrophilic reactions .
Advanced: What computational tools predict metabolic stability?
Answer:
- ADMET prediction : SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism and half-life .
- Metabolite identification : LC-MS/MS after incubation with liver microsomes .
Advanced: How to evaluate toxicity and selectivity in preclinical models?
Answer:
- In vivo models : Xenograft mice (e.g., BALB/c nude) dosed at 10–50 mg/kg, monitoring tumor volume and body weight .
- Selectivity index : Compare IC₅₀ in cancer vs. normal cell lines (e.g., HEK293) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.